Mdmb-pica

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

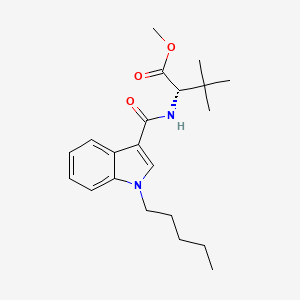

MDMB-PICA, also known as Methyl (2S)-2-[[1-(5-fluoropentyl)indole-3-carbonyl]amino]-3,3-dimethylbutanoate, is a synthetic cannabinoid. It is a designer drug that mimics the effects of delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. This compound is known for its potent agonist activity at the cannabinoid receptors CB1 and CB2 .

Preparation Methods

The synthesis of MDMB-PICA involves several steps, starting with the preparation of the indole core. The indole is then functionalized at the 1- and 3-positions. The 1-position is substituted with a linear five-carbon chain terminated with a fluorine atom, while the 3-position is substituted with a carbonyl group linked to a tert-leucinate moiety. The final product is obtained through esterification .

Chemical Reactions Analysis

MDMB-PICA undergoes various chemical reactions, including:

Oxidation: The fluoropentyl chain can be oxidized to form carboxylic acids.

Ester Hydrolysis: The ester bond in this compound can be hydrolyzed to produce the corresponding carboxylic acid and alcohol.

N-dealkylation: The indole nitrogen can undergo dealkylation to form secondary amines

Common reagents used in these reactions include oxidizing agents like potassium permanganate, hydrolyzing agents like sodium hydroxide, and dealkylating agents like hydrogen peroxide. The major products formed from these reactions are carboxylic acids, alcohols, and secondary amines .

Scientific Research Applications

MDMB-PICA is primarily used in scientific research to study the effects of synthetic cannabinoids on the human body. It is used in forensic toxicology to develop analytical methods for detecting synthetic cannabinoids in biological samples. Researchers also use this compound to study the pharmacokinetics and metabolism of synthetic cannabinoids .

In biology and medicine, this compound is used to investigate the interaction of synthetic cannabinoids with cannabinoid receptors and their potential therapeutic applications.

Mechanism of Action

MDMB-PICA exerts its effects by binding to and activating the cannabinoid receptors CB1 and CB2. It acts as a full agonist at these receptors, meaning it can produce maximal activation of the receptor. The activation of CB1 receptors in the central nervous system leads to psychoactive effects similar to those of THC. The activation of CB2 receptors, which are primarily found in the immune system, can modulate immune responses .

Comparison with Similar Compounds

MDMB-PICA is similar to other synthetic cannabinoids such as 5F-MDMB-PINACA, MMB-FUBINACA, and 4F-MDMB-BICA. These compounds share a common indole or indazole core structure and are substituted at the 1- and 3-positions with various functional groups.

5F-MDMB-PINACA: Similar in structure but has a different head group, leading to variations in receptor affinity and potency.

MMB-FUBINACA: Contains a different fluorinated alkyl chain, affecting its metabolic stability and pharmacokinetics.

4F-MDMB-BICA: Has a different substitution pattern on the indole ring, influencing its binding affinity and efficacy at cannabinoid receptors .

This compound is unique in its specific substitution pattern, which contributes to its distinct pharmacological profile and potency .

Properties

CAS No. |

1971007-98-3 |

|---|---|

Molecular Formula |

C21H30N2O3 |

Molecular Weight |

358.5 g/mol |

IUPAC Name |

methyl (2S)-3,3-dimethyl-2-[(1-pentylindole-3-carbonyl)amino]butanoate |

InChI |

InChI=1S/C21H30N2O3/c1-6-7-10-13-23-14-16(15-11-8-9-12-17(15)23)19(24)22-18(20(25)26-5)21(2,3)4/h8-9,11-12,14,18H,6-7,10,13H2,1-5H3,(H,22,24)/t18-/m1/s1 |

InChI Key |

BZLLFCKQFCOOSL-GOSISDBHSA-N |

Isomeric SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C(=O)N[C@H](C(=O)OC)C(C)(C)C |

Canonical SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C(=O)NC(C(=O)OC)C(C)(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.